molecular formula C10H9BrN2 B13346378 (5-Bromoisoquinolin-1-yl)methanamine

(5-Bromoisoquinolin-1-yl)methanamine

Cat. No.: B13346378
M. Wt: 237.10 g/mol
InChI Key: YVJNZRQLCWGCEO-UHFFFAOYSA-N
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Description

(5-Bromoisoquinolin-1-yl)methanamine is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom at the 5-position and a methanamine group at the 1-position of the isoquinoline ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromoisoquinolin-1-yl)methanamine typically involves the bromination of isoquinoline followed by the introduction of a methanamine group. One common method involves the use of palladium-catalyzed reactions. For example, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . This intermediate can then be further reacted to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromoisoquinolin-1-yl)methanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Lithium Bromide and Copper Bromide: Used in the bromination process.

    Acetonitrile: Common solvent for these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

(5-Bromoisoquinolin-1-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromoisoquinolin-1-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(8-Bromoisoquinolin-3-yl)methanamine: Similar structure but with the bromine atom at the 8-position.

    1-(5-Bromoisoquinolin-3-yl)methanamine: Similar structure but with the methanamine group at the 3-position.

Uniqueness

(5-Bromoisoquinolin-1-yl)methanamine is unique due to the specific positioning of the bromine and methanamine groups, which can influence its reactivity and potential applications. The presence of these groups at the 1- and 5-positions, respectively, can lead to different chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(5-bromoisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H,6,12H2

InChI Key

YVJNZRQLCWGCEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2CN)C(=C1)Br

Origin of Product

United States

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